1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
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Overview
Description
1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone is a complex organic compound that features a unique combination of indole, triazole, and ethanone moieties
Preparation Methods
The synthesis of 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties. Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides)
Scientific Research Applications
1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone can be compared with other similar compounds, such as:
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea: This compound also contains an indole moiety and has been studied for its biological activities.
Indole derivatives: These compounds share the indole scaffold and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Triazole derivatives: These compounds contain the triazole ring and are known for their applications in medicinal chemistry and materials science.
The uniqueness of 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone lies in its combination of indole, triazole, and ethanone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N4O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[4-(4-ethylphenyl)-3-(1H-indol-3-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C26H24N4O/c1-3-19-13-15-20(16-14-19)29-25(18(2)31)28-30(21-9-5-4-6-10-21)26(29)23-17-27-24-12-8-7-11-22(23)24/h4-17,26-27H,3H2,1-2H3 |
InChI Key |
FNPPGVQLLHAKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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